1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17765349
InChI: InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3
SMILES:
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17765349

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3
Standard InChI Key NILLVOYJYLUZIU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, reflects its substitution pattern:

  • A 4-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) at position 1 of the pyrazole ring.

  • A methyl group (CH3\text{CH}_3) at position 5.

  • An amine group (NH2\text{NH}_2) at position 4.

The SMILES notation CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N\text{CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N} encodes this arrangement. The chlorophenyl group introduces electron-withdrawing effects, while the methyl group adds steric bulk, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight207.66 g/molPubChem , VulcanChem
Molecular FormulaC10H10ClN3\text{C}_{10}\text{H}_{10}\text{ClN}_3PubChem
CAS Number97421-40-4PubChem
XLogP3-AA (Lipophilicity)2.7Estimated via PubChem

Spectroscopic Characterization

While experimental data for this specific compound is sparse, pyrazole derivatives are typically characterized using:

  • ¹H NMR: Methyl protons resonate near δ 2.3–2.5 ppm, while aromatic protons from the chlorophenyl group appear at δ 7.2–7.4 ppm.

  • FT-IR: N–H stretches (~3300–3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) are diagnostic.

  • Mass Spectrometry: A molecular ion peak at m/z 207.66 confirms the molecular weight.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. A representative pathway involves:

  • Formation of 4-chlorophenylhydrazine: Reaction of 4-chlorobenzaldehyde with hydrazine hydrate.

  • Cyclization: Treatment with acetylacetone under acidic conditions (e.g., HCl, 60–80°C) to yield the pyrazole core.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldKey Observations
Hydrazine formationNH₂NH₂·H₂O, ethanol, reflux85%Exothermic; requires cooling
CyclizationAcetylacetone, HCl, 70°C72%Regioselective at position 5

Microwave-assisted synthesis (60–80°C, 15–30 min) improves regioselectivity and reduces byproducts compared to conventional methods.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Catalytic Optimization: Acidic resins (e.g., Amberlyst-15) replace corrosive HCl, improving safety and recyclability.

CompoundTarget ActivityIC₅₀/EC₅₀Source
1-(4-Fluorophenyl)-5-Me-pyrazol-4-amineCOX-2 Inhibition1.2 µMVulcanChem
1-Phenyl-5-Me-pyrazol-4-amineAntimicrobial (E. coli)16 µg/mLVulcanChem

Challenges and Future Directions

Research Gaps

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Mechanistic Elucidation: Target identification and binding kinetics remain unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator